molecular formula C24H23N3O4 B11000630 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11000630
M. Wt: 417.5 g/mol
InChI Key: LKSDATDDBSPALX-UHFFFAOYSA-N
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Description

2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a pyridazinone ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the indole or pyridazinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.

    Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities, make it a candidate for drug development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The pyridazinone ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. These interactions can result in the inhibition of key enzymes, modulation of signal transduction pathways, and alteration of gene expression, contributing to the compound’s therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole moiety.

    5-methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with different substituents.

    2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: A compound with a similar indole structure but lacking the pyridazinone ring.

Uniqueness

2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one stands out due to its combination of the indole and pyridazinone moieties, which may confer unique biological activities and therapeutic potential. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C24H23N3O4/c1-15-24(18-13-16(30-3)9-11-20(18)26(15)2)21(28)14-27-23(29)12-10-19(25-27)17-7-5-6-8-22(17)31-4/h5-13H,14H2,1-4H3

InChI Key

LKSDATDDBSPALX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4OC

Origin of Product

United States

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